molecular formula C9H14FNO4 B2655903 4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid CAS No. 2225181-79-1

4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid

Cat. No.: B2655903
CAS No.: 2225181-79-1
M. Wt: 219.212
InChI Key: SQRJSQXBBOCEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid typically involves the protection of the amino group with the Boc group. One common method is the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions are generally mild, and the Boc group can be introduced efficiently.

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of the process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation and reduction reactions produce various oxidized or reduced derivatives.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications at other sites. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation and enzyme interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-((tert-Butoxycarbonyl)amino)-2-fluorobutanoic acid
  • 4-((tert-Butoxycarbonyl)amino)-2-chlorobut-2-enoic acid
  • 4-((tert-Butoxycarbonyl)amino)-2-bromobut-2-enoic acid

Uniqueness

4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid is unique due to the presence of the fluorine atom, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

(Z)-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h4H,5H2,1-3H3,(H,11,14)(H,12,13)/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRJSQXBBOCEKK-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C(/C(=O)O)\F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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